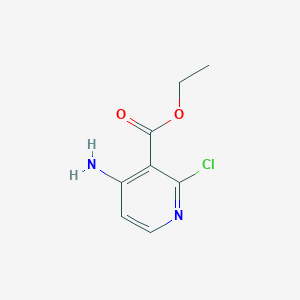

Ethyl 4-amino-2-chloronicotinate

Description

BenchChem offers high-quality Ethyl 4-amino-2-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-2-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRJMFYAQBWRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity Profile of the 2-Chloro Position in Ethyl 4-Amino-2-Chloronicotinate

Abstract

Ethyl 4-amino-2-chloronicotinate has emerged as a cornerstone building block in contemporary medicinal chemistry and materials science.[1] Its utility is fundamentally derived from the predictable and versatile reactivity of the chlorine atom at the C2 position of the pyridine ring. This guide offers an in-depth exploration of the electronic factors governing this reactivity and provides a detailed examination of the principal transformation pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By synthesizing mechanistic insights with field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel molecular entities.

The Electronic Architecture of the Pyridine Core

The reactivity of any position on an aromatic ring is a direct consequence of the electronic interplay of its constituent atoms and substituents. In the case of ethyl 4-amino-2-chloronicotinate, the pyridine core is decorated with a carefully orchestrated arrangement of functional groups that profoundly influences the C2 position.

-

The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the nitrogen is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I) across the ring.[2] This effect lowers the energy of the π orbitals, making the pyridine ring electron-deficient and generally less reactive towards electrophiles than benzene, but significantly more susceptible to nucleophilic attack.[3]

-

Substituent Effects:

-

4-Amino Group (-NH₂): Positioned para to the C2-Cl bond, the amino group is a strong electron-donating group (+R) through resonance, pushing electron density into the ring.

-

3-Ethoxycarbonyl Group (-COOEt): This group is strongly electron-withdrawing through both resonance and induction (-R, -I), further depleting electron density from the ring.

-

2-Chloro Group (-Cl): The chlorine atom is inductively electron-withdrawing (-I) and serves as an excellent leaving group in substitution reactions.

-

The cumulative effect of the ring nitrogen and the 3-ethoxycarbonyl group creates a highly electrophilic carbon center at the C2 position. This pronounced activation makes the C2-Cl bond exceptionally labile and primed for cleavage, setting the stage for a rich and varied reaction profile.

Dominant Reaction Manifolds at the C2 Position

The activated nature of the 2-chloro position enables two primary classes of synthetic transformations, each offering a distinct strategic advantage for molecular construction.

Nucleophilic Aromatic Substitution (SNAr)

The most direct method for functionalizing the C2 position is through Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly favored on electron-deficient aromatic systems.[4]

Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is effectively delocalized and stabilized by the electronegative ring nitrogen, particularly when the attack occurs at the ortho (C2) or para (C4) positions.[6] The presence of the 3-ethoxycarbonyl group provides additional resonance stabilization. The aromatic system is then regenerated through the expulsion of the chloride leaving group.

Diagram 1: The SNAr Mechanism

Caption: The two-step addition-elimination pathway of SNAr at the C2 position.

Experimental Protocol: SNAr Amination with Morpholine

This protocol describes a representative SNAr reaction, displacing the 2-chloro substituent with morpholine.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Ethyl 4-amino-2-chloronicotinate (1.0 eq., e.g., 201 mg, 1.0 mmol).

-

Reagent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL). Add morpholine (1.2 eq., 104 mg, 1.2 mmol) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol).

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Uncatalyzed reactions on activated substrates like this are often complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ethyl 4-amino-2-(morpholino)nicotinate.

Data Summary: SNAr Reactivity

| Nucleophile | Typical Conditions | Product Class | Field Insights |

| Primary/Secondary Amines | K₂CO₃, DMF, 80-100 °C | 2-Amino-nicotinates | Highly efficient. The electron-rich nature of the core facilitates this transformation. |

| Alkoxides (e.g., NaOMe) | Corresponding Alcohol, 60-80 °C | 2-Alkoxy-nicotinates | A straightforward method for ether formation. Anhydrous conditions are crucial. |

| Thiols (e.g., PhSH) | K₂CO₃ or NaH, DMF, RT-60 °C | 2-Thioether-nicotinates | Thiolates are soft, potent nucleophiles that react readily at the C2 position. |

Palladium-Catalyzed Cross-Coupling Reactions

For transformations that are challenging under SNAr conditions or require the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the methods of choice.[7][8] These reactions have revolutionized modern organic synthesis due to their broad scope and functional group tolerance. The C2-Cl bond in our substrate is sufficiently activated to participate readily in the rate-limiting oxidative addition step of the catalytic cycle.

Diagram 2: General Workflow for Pd-Catalyzed Cross-Coupling

Caption: A standardized workflow for performing palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful tool for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. 2-Chloropyridines are considered "activated" aryl chlorides and undergo this coupling efficiently.[9]

Causality and Mechanism: The reaction is initiated by the oxidative addition of the C-Cl bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: In a Schlenk tube, combine Ethyl 4-amino-2-chloronicotinate (1.0 eq., 201 mg, 1.0 mmol), phenylboronic acid (1.2 eq., 146 mg, 1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%, 35-58 mg), under a counterflow of nitrogen.

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/H₂O 4:1, 5 mL). Degas the mixture again by bubbling nitrogen through it for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 85-90 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain ethyl 4-amino-2-phenylnicotinate.

As a powerful complement to SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds with a vast array of amines under relatively mild conditions.[8] For less reactive aryl chlorides, this method is often indispensable.

Causality and Mechanism: The catalytic cycle is analogous to the Suzuki coupling. However, the key to success with chloro-substrates is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential as they promote the challenging, rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10]

Diagram 4: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), a bulky phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq., 134 mg, 1.4 mmol).

-

Reagent Addition: Add Ethyl 4-amino-2-chloronicotinate (1.0 eq., 201 mg, 1.0 mmol) and aniline (1.2 eq., 112 mg, 1.2 mmol).

-

Solvent: Add dry, degassed toluene or 1,4-dioxane (5 mL) via syringe.

-

Reaction Conditions: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor for the disappearance of starting material.

-

Workup and Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate. Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to yield ethyl 4-amino-2-(phenylamino)nicotinate.

The Sonogashira reaction provides a reliable route to introduce alkynyl functionalities, forming a C(sp²)-C(sp) bond.[11][12] This transformation is invaluable for accessing precursors for further cyclization reactions or for introducing rigid linkers in drug candidates.

Causality and Mechanism: This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11][13]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a Schlenk flask, add Ethyl 4-amino-2-chloronicotinate (1.0 eq., 201 mg, 1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI) (5 mol%).

-

Reagent Addition: Add a solvent such as DMF or triethylamine (TEA) (5 mL). Add phenylacetylene (1.2 eq., 122 mg, 1.2 mmol) followed by an amine base, often triethylamine, which can also serve as the solvent.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is often complete within a few hours. Monitor by TLC.

-

Workup and Purification: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water. Dry the organic layer, concentrate, and purify by flash chromatography to give ethyl 4-amino-2-(phenylethynyl)nicotinate.

Conclusion

The 2-chloro position of Ethyl 4-amino-2-chloronicotinate is a highly activated and synthetically versatile handle. Its reactivity is dominated by two powerful manifolds: direct nucleophilic aromatic substitution (SNAr) with a range of heteroatom nucleophiles and palladium-catalyzed cross-coupling reactions for the strategic formation of C-C and C-N bonds. The choice between these pathways is dictated by the desired bond construction and the nucleophile's intrinsic reactivity. A thorough understanding of the underlying electronic principles and the specific requirements of each reaction protocol, as detailed in this guide, empowers the medicinal chemist to predictably and efficiently elaborate this core structure into complex, high-value molecules for drug discovery and development.

References

- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?. Filo.

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. Available at: [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]

-

Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

-

Aromatic heterocycles 1: structures and reactions. University of Oxford. Available at: [Link]

-

Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

-

Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. Available at: [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. Available at: [Link]

-

Ethyl 2-Chloronicotinate | CAS#:1452-94-4. Chemsrc. Available at: [Link]

-

Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. PMC. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

-

Using Protein-Confined Proximity to Determine Chemical Reactivity. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. youtube.com [youtube.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

A Comparative Analysis for the Modern Medicinal Chemist: Ethyl 4-amino-2-chloronicotinate vs. Ethyl 4-aminonicotinate

An In-depth Technical Guide to Core Properties, Reactivity, and Synthetic Utility

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives offer a versatile platform for constructing molecules with a wide array of biological activities. Among the myriad of substituted pyridines, Ethyl 4-aminonicotinate and its chlorinated analog, Ethyl 4-amino-2-chloronicotinate, have emerged as particularly valuable building blocks. While structurally similar, the presence of a single chlorine atom in the latter dramatically alters its physicochemical properties, reactivity, and, consequently, its strategic application in medicinal chemistry. This guide provides a comprehensive comparison of these two key intermediates, offering insights into their properties, synthetic applications, and the underlying chemical principles that govern their utility.

Physicochemical Properties: A Tale of Two Pyridines

The introduction of a chlorine atom at the C2 position of the pyridine ring in Ethyl 4-amino-2-chloronicotinate imparts significant changes to its physical and chemical characteristics when compared to its non-chlorinated counterpart. These differences are summarized below.

| Property | Ethyl 4-amino-2-chloronicotinate | Ethyl 4-aminonicotinate |

| Molecular Formula | C₈H₉ClN₂O₂[1] | C₈H₁₀N₂O₂[2] |

| Molecular Weight | 200.62 g/mol [1] | 166.18 g/mol [2] |

| CAS Number | 1194341-67-7[1] | 16952-66-2[3] |

| Appearance | White to Yellow Solid | Solid or crystalline substance |

| pKa (Estimated) | The pKa of the pyridinium ion is influenced by both the electron-donating amino group and the electron-withdrawing chloro and ester groups. The chloro group at the 2-position is expected to decrease the basicity of the pyridine nitrogen compared to the unsubstituted analog. | The amino group at the 4-position increases the basicity of the pyridine nitrogen through resonance, while the ester group at the 3-position is electron-withdrawing. The pKa of the parent 4-aminopyridine is 9.17[4]. |

| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents. |

Spectroscopic Fingerprints: Identifying the Key Players

Spectroscopic analysis is crucial for the unambiguous identification and characterization of these molecules throughout a synthetic sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In both compounds, the aromatic protons will appear in the region of δ 6.0-8.5 ppm. For Ethyl 4-aminonicotinate, one would expect to see three distinct aromatic proton signals. In Ethyl 4-amino-2-chloronicotinate, the absence of a proton at the C2 position will result in only two aromatic proton signals, which will be shifted downfield due to the electron-withdrawing effect of the chlorine atom. The ethyl ester protons will be visible as a triplet and a quartet in the upfield region.

-

¹³C NMR: The carbon spectra will show distinct signals for the pyridine ring carbons, the ester carbonyl, and the ethyl group. The C2 carbon in Ethyl 4-amino-2-chloronicotinate will be significantly shifted downfield compared to the corresponding carbon in Ethyl 4-aminonicotinate due to the direct attachment of the electronegative chlorine atom.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretches of the pyridine ring (around 1400-1600 cm⁻¹). The C-Cl stretch in Ethyl 4-amino-2-chloronicotinate is expected in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds. A key distinguishing feature for Ethyl 4-amino-2-chloronicotinate is the presence of a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+), which is indicative of the presence of a single chlorine atom[5].

Chemical Reactivity and Synthetic Logic

The most profound difference between these two molecules lies in their chemical reactivity, which dictates their strategic use in synthesis.

Ethyl 4-aminonicotinate: A Nucleophilic Core

The reactivity of Ethyl 4-aminonicotinate is dominated by the nucleophilicity of the 4-amino group and the pyridine nitrogen. The amino group can readily undergo reactions such as acylation, alkylation, and arylation. The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group.

Ethyl 4-amino-2-chloronicotinate: A Versatile Electrophile

In contrast, the presence of the chlorine atom at the 2-position of Ethyl 4-amino-2-chloronicotinate transforms the pyridine ring into an excellent electrophile for nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nitrogen atom in the ring, along with the inductive effect of the chlorine, makes the C2 carbon highly susceptible to attack by nucleophiles. This enhanced reactivity is a cornerstone of its utility in medicinal chemistry. The chlorine atom acts as a good leaving group, allowing for the introduction of a wide variety of substituents at this position.

Caption: Comparative reactivity of Ethyl 4-amino-2-chloronicotinate and Ethyl 4-aminonicotinate.

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

Both compounds serve as valuable starting materials for the synthesis of more complex heterocyclic systems, particularly those with demonstrated biological activity.

The Role of Ethyl 4-amino-2-chloronicotinate in Kinase Inhibitor Synthesis

The ability to perform nucleophilic aromatic substitution at the C2 position makes Ethyl 4-amino-2-chloronicotinate a key precursor for the synthesis of fused heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines. These structures are prevalent in a number of potent and selective kinase inhibitors, which are a major class of targeted cancer therapeutics. For instance, reaction with guanidine followed by cyclization can lead to the formation of a 2,4-diaminopyrido[2,3-d]pyrimidine core.

Caption: Synthetic pathway to kinase inhibitors from Ethyl 4-amino-2-chloronicotinate.

Utility of Ethyl 4-aminonicotinate in Lead Optimization

Ethyl 4-aminonicotinate is frequently employed in lead optimization campaigns where modification of the 4-amino group is desired. The synthesis of sulfonylurea derivatives of Ethyl 6-aminonicotinate has been explored for the development of P2Y₁₂ receptor antagonists, highlighting the potential for similar derivatization of the 4-amino isomer.[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-2-(benzylamino)nicotinate from Ethyl 4-amino-2-chloronicotinate

This protocol exemplifies a typical nucleophilic aromatic substitution reaction.

Materials:

-

Ethyl 4-amino-2-chloronicotinate

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Ethyl 4-amino-2-chloronicotinate (1.0 eq) in DMF, add benzylamine (1.2 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 4-acetamidonicotinate from Ethyl 4-aminonicotinate

This protocol demonstrates a standard acylation of the amino group.

Materials:

-

Ethyl 4-aminonicotinate

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Ethyl 4-aminonicotinate (1.0 eq) in a mixture of DCM and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product to obtain pure Ethyl 4-acetamidonicotinate.

Characterization:

-

Verify the product structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety and Handling

-

Ethyl 4-amino-2-chloronicotinate: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is designated with the GHS06 pictogram (toxic).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this substance. Work should be conducted in a well-ventilated fume hood.

-

Ethyl 4-aminonicotinate: While specific hazard data is less readily available, as an aminopyridine derivative, it should be handled with care. Potential for skin and eye irritation should be assumed. Standard laboratory safety practices are recommended.

Conclusion

Ethyl 4-amino-2-chloronicotinate and Ethyl 4-aminonicotinate, while closely related in structure, offer distinct advantages and are employed for different strategic purposes in medicinal chemistry. The presence of the C2-chloro substituent in Ethyl 4-amino-2-chloronicotinate provides a reactive handle for nucleophilic aromatic substitution, making it an invaluable precursor for the construction of complex heterocyclic scaffolds, particularly in the realm of kinase inhibitors. Conversely, the reactivity of Ethyl 4-aminonicotinate is centered on its nucleophilic amino group, making it a suitable building block for derivatization at this position. A thorough understanding of the properties and reactivity of these two compounds empowers the medicinal chemist to make informed decisions in the design and execution of synthetic routes towards novel therapeutic agents.

References

-

Alchem.Pharmtech. (n.d.). CAS 16952-66-2 | Ethyl 4-aminonicotinate. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. Retrieved February 24, 2026, from [Link]

-

Bach, P., Boström, J., Brickmann, K., van Giezen, J. J. J., Groneberg, R. D., Harvey, D. M., O'Sullivan, M., & Zetterberg, F. (2013). Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y₁₂ receptor. European Journal of Medicinal Chemistry, 65, 439–453. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y₁₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,8-Naphthyridines from Ethyl 4-amino-2-chloronicotinate: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details a robust protocol for the synthesis of the 1,8-naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry and drug development, starting from the readily available precursor, ethyl 4-amino-2-chloronicotinate. This document provides an in-depth exploration of a multi-step synthetic strategy, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. The protocol is designed for researchers, scientists, and professionals in drug development, offering a self-validating system for the reliable synthesis of this important class of compounds.

Introduction

The 1,8-naphthyridine core is a recurring structural feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities. The development of efficient and versatile synthetic routes to access this scaffold is therefore of paramount importance. While numerous methods exist for the synthesis of 1,8-naphthyridines, this protocol focuses on a strategic approach that utilizes ethyl 4-amino-2-chloronicotinate as a key building block. This starting material offers multiple reactive sites that can be strategically manipulated to construct the fused pyridine ring system.

The classical Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, is a cornerstone of 1,8-naphthyridine synthesis.[1][2] However, the direct application of this method to ethyl 4-amino-2-chloronicotinate is not straightforward due to the absence of a requisite carbonyl or activated methylene group adjacent to the amino-substituted ring. Therefore, this guide will detail a multi-step pathway involving an initial functionalization of the 4-amino group, followed by a palladium-catalyzed intramolecular cyclization to construct the 1,8-naphthyridine framework.

Reaction Schema and Mechanistic Insights

The overall synthetic strategy involves two key transformations:

-

N-Allylation of Ethyl 4-amino-2-chloronicotinate: The first step involves the introduction of an allyl group onto the 4-amino substituent. This is a crucial functionalization that installs the necessary unsaturated moiety for the subsequent cyclization.

-

Intramolecular Heck Reaction: The second and final step is a palladium-catalyzed intramolecular Heck reaction. This powerful carbon-carbon bond-forming reaction facilitates the cyclization of the N-allyl intermediate to form the dihydronaphthyridine ring system, which can be subsequently aromatized if desired.[3]

The mechanism of the intramolecular Heck reaction involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, and finally, β-hydride elimination to regenerate the catalyst and yield the cyclized product.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Ethyl 4-amino-2-chloronicotinate | Reagent grade, >98% |

| Allyl bromide | Reagent grade, >98% |

| Sodium hydride (NaH) | 60% dispersion in mineral oil |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv or equivalent |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | Reagent grade, >98% |

| Triethylamine (Et₃N) | Anhydrous, >99.5% |

| Toluene | Anhydrous, DriSolv or equivalent |

| Standard laboratory glassware | --- |

| Magnetic stirrer with heating | --- |

| Inert atmosphere setup (Nitrogen or Argon) | --- |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography supplies | Silica gel, 60-120 mesh |

Protocol 1: N-Allylation of Ethyl 4-amino-2-chloronicotinate

This procedure details the introduction of an allyl group at the 4-amino position of the starting material.

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil and then carefully decant the hexane.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension of sodium hydride.

-

In a separate flask, dissolve ethyl 4-amino-2-chloronicotinate (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Cool the sodium hydride suspension to 0 °C using an ice bath.

-

Slowly add the solution of ethyl 4-amino-2-chloronicotinate to the sodium hydride suspension dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-allyl intermediate.

Protocol 2: Intramolecular Heck Reaction for 1,8-Naphthyridine Synthesis

This protocol describes the palladium-catalyzed cyclization to form the dihydro-1,8-naphthyridine ring system.

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube, add the N-allylated intermediate (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and tri(o-tolyl)phosphine (0.1 equivalents).

-

Add anhydrous toluene to the Schlenk tube.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Add anhydrous triethylamine (2.0 equivalents) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ethyl 7,8-dihydro-1,8-naphthyridine-3-carboxylate.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | Ethyl 4-amino-2-chloronicotinate | Ethyl 4-(allylamino)-2-chloronicotinate | NaH, Allyl bromide | 70-85% |

| 2 | Ethyl 4-(allylamino)-2-chloronicotinate | Ethyl 7,8-dihydro-1,8-naphthyridine-3-carboxylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | 60-75% |

Troubleshooting and Scientific Insights

-

N-Allylation: The use of a strong base like sodium hydride is critical for the deprotonation of the amino group, making it sufficiently nucleophilic to react with allyl bromide. Anhydrous conditions are essential to prevent quenching of the base. If the reaction is sluggish, a slight increase in temperature (e.g., to 40-50 °C) can be attempted, but this may also lead to side reactions.

-

Intramolecular Heck Reaction: The choice of palladium catalyst and ligand is crucial for the success of the Heck reaction. Tri(o-tolyl)phosphine is often effective in preventing catalyst deactivation. The base, triethylamine, is necessary to neutralize the HCl generated during the catalytic cycle. Thorough degassing of the reaction mixture is important to prevent oxidation of the palladium(0) catalyst. If the reaction does not proceed to completion, adding a fresh portion of the catalyst may be beneficial. The product of this reaction is a dihydronaphthyridine, which can be aromatized to the corresponding 1,8-naphthyridine using an oxidizing agent like DDQ or manganese dioxide if the fully aromatic system is desired.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a 1,8-naphthyridine derivative starting from ethyl 4-amino-2-chloronicotinate. By employing a two-step sequence of N-allylation followed by an intramolecular Heck reaction, this method offers a reliable pathway to this important heterocyclic scaffold. The provided experimental details, along with the troubleshooting tips and mechanistic insights, are intended to empower researchers to successfully implement this synthesis in their own laboratories for the advancement of drug discovery and development programs.

References

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

-

Macmillan Group. The Intramolecular Heck Reaction. Available from: [Link]

-

Wikipedia. Intramolecular Heck reaction. Available from: [Link]

-

Royal Society of Chemistry. The Intramolecular Heck Reaction. In: Organic Reactions. 2002. Available from: [Link]

- Li, Z., Xiao, S., Liang, R., & Zhang, Z. (2012). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Monatshefte für Chemie-Chemical Monthly, 143(11), 1533-1536.

- Manley, P. J., & Bilodeau, M. T. (2004). A new synthesis of naphthyridinones and quinolinones: palladium-catalyzed amidation of O-carbonyl-substituted aryl halides. Organic letters, 6(14), 2433-2435.

- Mori, M., & Ban, Y. (1977). A new synthesis of heterocyclic compounds via intramolecular Heck reaction. Tetrahedron Letters, 18(22), 1803-1806.

- Ragaini, F., Cenini, S., & Gallo, E. (2004). The intramolecular Heck reaction. In The Heck reaction (pp. 131-181). Wiley-VCH Verlag GmbH & Co. KGaA.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- Cacchi, S., & Fabrizi, G. (2005). The Mizoroki−Heck Reaction in the Synthesis of Heterocycles. Chemical reviews, 105(7), 2873-2920.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.

- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C− C and C− N bond formation. Drug Discovery Today, 6(8), 406-416.

- de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411.

- Gibson, S. E., & Main, C. A. (2003). The intramolecular Heck reaction. Contemporary Organic Synthesis, 10(2), 114-127.

- Link, J. T. (2002). The intramolecular Heck reaction. Organic Reactions, 1-313.

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

- Shibasaki, M., & Vogl, E. M. (1999). The asymmetric Heck reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.

- Tietze, L. F., & Ila, H. (1996). Recent developments in the domino-Heck reaction. Chemical Society Reviews, 25(2), 117-125.

- Overman, L. E. (1999). Application of the intramolecular Heck reaction for forming congested quaternary carbon centers in the synthesis of complex alkaloids. Pure and Applied Chemistry, 71(4), 565-570.

- Grigg, R., Sridharan, V., & Sukirthalingam, S. (1991). Palladium catalysed tandem cyclisation-anion capture processes. Scope and mechanism. Tetrahedron, 47(40), 8499-8514.

- Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.

- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium-catalyzed C-C and C-N coupling reactions in ionic liquids.

- Dupont, J., de Souza, R. F., & Suarez, P. A. (2002). Ionic liquid (molten salt) phase organometallic catalysis. Chemical reviews, 102(10), 3667-3692.

- Sheldon, R. A. (2001). Catalytic reactions in ionic liquids.

- Wasserscheid, P., & Keim, W. (2000). Ionic liquids—new “solutions” for transition metal catalysis.

- Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.

- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3. 7H2O catalyzed Friedlander synthesis of 1, 8-naphthyridines under solvent-free grinding conditions. Journal of the Indian Chemical Society, 92(3), 421-424.

Sources

Optimizing Suzuki Coupling Reactions with Ethyl 4-amino-2-chloronicotinate: An Application Guide for Researchers

Introduction: The Strategic Importance of Ethyl 4-amino-2-chloronicotinate in Drug Discovery

Ethyl 4-amino-2-chloronicotinate is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core, featuring a reactive chlorine atom at the 2-position, an amino group at the 4-position, and an ethyl ester at the 3-position, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective modifications, with the chlorine atom serving as a prime handle for palladium-catalyzed cross-coupling reactions.

Among these, the Suzuki-Miyaura coupling is of paramount importance, enabling the formation of a carbon-carbon bond by coupling the chloropyridine with a wide array of aryl or heteroaryl boronic acids.[1][2] This reaction is a cornerstone in the synthesis of biaryl and heterobiaryl structures, which are prevalent in a vast range of biologically active compounds. However, the electronic nature of ethyl 4-amino-2-chloronicotinate, being an electron-deficient pyridine with a potentially coordinating amino group, presents unique challenges for optimizing the Suzuki coupling. This guide provides an in-depth analysis of the key parameters governing this transformation and offers detailed protocols to empower researchers in achieving high-yielding and reproducible results.

The Catalytic Cycle: A Mechanistic Look at the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding the role of each component in this cycle is crucial for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of ethyl 4-amino-2-chloronicotinate. This step, often rate-limiting for less reactive aryl chlorides, forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring in the substrate can facilitate this step.

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][4] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[5]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as a robust starting point for the Suzuki coupling of ethyl 4-amino-2-chloronicotinate with various arylboronic acids. These are based on established methods for similar electron-deficient aminopyridines and may require optimization for specific substrates.[6]

Protocol 1: Conventional Thermal Suzuki Coupling

Materials:

-

Ethyl 4-amino-2-chloronicotinate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add Ethyl 4-amino-2-chloronicotinate, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the palladium catalyst and any additional ligand under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-aminonicotinate.[6]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[7]

Procedure:

-

In a microwave-safe reaction vessel, combine Ethyl 4-amino-2-chloronicotinate, the arylboronic acid, the base, and the palladium catalyst.

-

Add the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.[6]

Optimization Strategies: Fine-Tuning the Reaction Parameters

Achieving optimal yields and purity in the Suzuki coupling of ethyl 4-amino-2-chloronicotinate requires careful consideration of several key parameters. The following sections provide guidance on how to systematically optimize the reaction conditions.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for a successful reaction, especially with a potentially challenging substrate like ethyl 4-amino-2-chloronicotinate. The presence of the amino group can potentially coordinate to the palladium center, necessitating the use of specific ligand systems to ensure high catalytic activity.

Bulky, electron-rich phosphine ligands are often highly effective for the coupling of electron-deficient heteroaryl chlorides.[8] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

| Catalyst System | Ligand | Typical Loading (mol%) | Comments |

| Pd(OAc)₂ / SPhos | SPhos | 1-3 | Highly active for heteroaryl chlorides, often provides good yields. |

| Pd₂(dba)₃ / XPhos | XPhos | 1-3 | Another excellent choice for challenging couplings, broad substrate scope. |

| PdCl₂(dppf) | dppf | 2-5 | A robust and commonly used catalyst, effective for a range of substrates. |

| Pd(PPh₃)₄ | PPh₃ | 3-5 | A classic catalyst, may require higher temperatures and longer reaction times. |

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction rate and yield, and its selection should be tailored to the specific substrate and solvent system.

| Base | Strength | Solubility | Typical Conditions |

| K₂CO₃ | Moderate | Good in aqueous media | A common and effective choice for many Suzuki couplings.[2] |

| Cs₂CO₃ | Strong | High in organic solvents | Often used for more challenging couplings, can be effective at lower temperatures.[2] |

| K₃PO₄ | Moderate | Good in aqueous media | A milder base, useful for substrates sensitive to stronger bases.[2] |

| NaHCO₃ | Weak | Good in aqueous media | A very mild base, suitable for highly sensitive substrates. |

Solvent Effects

The solvent system can have a profound impact on the outcome of a Suzuki coupling reaction.[2] It influences the solubility of the reagents, the stability of the catalyst, and the rate of the reaction. Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base.

| Solvent System | Polarity | Boiling Point (°C) | Comments |

| 1,4-Dioxane / Water | Polar aprotic | ~101 | A very common and effective solvent system for Suzuki couplings. |

| Toluene / Water | Nonpolar | ~111 | Good for higher temperature reactions, can be effective for less reactive substrates. |

| DMF / Water | Polar aprotic | ~153 | High boiling point, can be useful for very sluggish reactions, but may lead to side products. |

| THF / Water | Polar aprotic | ~66 | Lower boiling point, suitable for more reactive substrates. |

graph TD { A[Start: Initial Reaction Conditions] --> B{Reaction Outcome}; B --> C{Low Yield / No Reaction}; B --> D{Good Yield}; C --> E[Troubleshooting]; E --> F[Screen Catalysts & Ligands]; E --> G[Screen Bases]; E --> H[Screen Solvents & Temperature]; F --> I{Improved?}; G --> I; H --> I; I -- No --> J[Re-evaluate Substrate Stability]; I -- Yes --> D; D --> K[Optimization Complete];subgraph "Optimization Workflow" A; B; C; D; E; F; G; H; I; J; K; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124

}

Safety and Handling

Ethyl 4-amino-2-chloronicotinate is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[9]

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Dispose of waste according to institutional guidelines.

-

Palladium catalysts and organoboron compounds should also be handled with care, following their respective safety guidelines.

Conclusion

The Suzuki-Miyaura coupling of ethyl 4-amino-2-chloronicotinate is a powerful transformation for the synthesis of diverse and complex molecules of interest in drug discovery. While the substrate presents some unique challenges, a systematic approach to optimization, focusing on the careful selection of the catalyst system, base, and solvent, can lead to high-yielding and reproducible results. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

-

Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 24, 2026, from [Link]

-

Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 24, 2026, from [Link]

-

Li, J. J. (2014). Organoborane coupling reactions (Suzuki coupling). In Name Reactions in Heterocyclic Chemistry II (pp. 53-85). John Wiley & Sons. Retrieved February 24, 2026, from [Link]

-

Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1868. Retrieved February 24, 2026, from [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]

-

Shinabery, R. S. (2012). Palladium catalyzed cross-coupling of esters and amides [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. Retrieved February 24, 2026, from [Link]

-

Karami, K., et al. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Retrieved February 24, 2026, from [Link]

-

Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. Retrieved February 24, 2026, from [Link]

-

Gildner, P. G., et al. (2015). Comparative yields for the Suzuki-Miyaura coupling of 4-chlorotoluene... ResearchGate. Retrieved February 24, 2026, from [Link]

-

Zhang, W., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. ACS Combinatorial Science, 8(6), 455-463. Retrieved February 24, 2026, from [Link]

-

Chen, Z., et al. (2022). Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation. Organic Letters, 24(32), 6031-6036. Retrieved February 24, 2026, from [Link]

-

Garg, N. K., et al. (2009). Suzuki-Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(24), 4398-4401. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved February 24, 2026, from [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Controlled Hydrolysis of Ethyl 4-amino-2-chloronicotinate

Abstract

This application note details the chemoselective hydrolysis of Ethyl 4-amino-2-chloronicotinate to its corresponding carboxylic acid, 4-amino-2-chloronicotinic acid . This transformation presents a specific chemoselective challenge: hydrolyzing the ester moiety without displacing the labile C2-chlorine atom via Nucleophilic Aromatic Substitution (

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate contains three competing functional zones:

-

Ethyl Ester (C3): The target for hydrolysis.[1]

-

Chloride (C2): A leaving group susceptible to

by hydroxide ions ( -

Amine (C4): An electron-donating group (EDG).

Mechanistic Insight: The C4-amino group is the "saving grace" of this molecule. Through resonance, the lone pair on the nitrogen donates electron density into the pyridine ring. This renders the ring less electrophilic , significantly retarding the rate of

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired hydrolysis (

Experimental Protocols

Protocol A: High-Fidelity LiOH Hydrolysis (Recommended)

Best for: Medicinal chemistry (mg to g scale), high purity requirements. Rationale: Lithium Hydroxide is a milder base than NaOH. The use of a ternary solvent system (Dioxane/MeOH/Water) ensures the hydrophobic ester remains in solution while providing water for the hydrolysis.

Reagents & Equipment[2][3][4]

-

Substrate: Ethyl 4-amino-2-chloronicotinate (1.0 eq)

- (2.2 eq)

-

Solvent: 1,4-Dioxane : Methanol : Water (3 : 2 : 1 ratio)

-

Quench: Saturated Citric Acid solution (or 1N HCl)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 eq of the ester in the Dioxane/MeOH mixture. Add the water last. The solution should be homogeneous.

-

Base Addition: Add solid LiOH·

(2.2 eq) in a single portion. -

Reaction: Heat the mixture to 50°C .

-

Note: While literature suggests temperatures up to 85°C are possible due to the C4-amino deactivation [1], starting at 50°C is safer to preserve the C2-Cl. Increase to 60-70°C only if HPLC shows incomplete conversion after 4 hours.

-

-

Monitoring: Monitor by HPLC/TLC every 2 hours. Look for the disappearance of the ester (higher

) and formation of the polar acid (baseline/lower -

Workup (Isoelectric Precipitation):

-

Cool the reaction to Room Temperature (RT).

-

Evaporate the organic solvents (Dioxane/MeOH) under reduced pressure (Rotavap, 40°C). Do not distill to dryness ; leave the aqueous slurry.

-

Dilute the residue with a minimum volume of cold water.

-

Slowly add Saturated Citric Acid (or 1M HCl) dropwise with stirring.

-

Target pH: Adjust pH to 3.5 – 4.0 .

-

Observation: A white to off-white solid will precipitate. This is the zwitterionic product.

-

-

Isolation: Stir the slurry at 0–5°C (ice bath) for 1 hour to maximize yield. Filter the solid, wash with cold water (

), and dry under vacuum at 45°C.

Protocol B: Scalable NaOH Hydrolysis

Best for: Process scale (>100g), cost-sensitive projects.

Rationale: NaOH is cheaper but more nucleophilic. Temperature control is stricter to prevent

Reagents

-

Substrate: Ethyl 4-amino-2-chloronicotinate (1.0 eq)

-

Base: 2N NaOH (aqueous) (2.5 eq)

-

Solvent: Ethanol (EtOH)

Step-by-Step Procedure

-

Slurry: Suspend the ester in Ethanol (5 volumes relative to ester weight).

-

Addition: Add 2N NaOH (2.5 eq) dropwise over 15 minutes at RT.

-

Reaction: Stir at Ambient Temperature (20–25°C) .

-

Warning: Do not heat above 40°C. The reaction will be slower (12–18 hours) but cleaner.

-

-

Completion: Once HPLC confirms <1% starting material, cool to 0°C.

-

Acidification: Acidify carefully with 2N HCl to pH 3.5–4.0.

-

Caution: Exothermic. Maintain internal temp <20°C during acid addition.

-

-

Filtration: Collect the precipitate as described in Protocol A.

Workup Logic & Purification Flow

The isolation relies on the amphoteric nature of the amino-acid product. The product is least soluble at its isoelectric point (pI).[10][11]

Analytical Controls & Troubleshooting

Quantitative Data Summary

| Parameter | Protocol A (LiOH) | Protocol B (NaOH) |

| Solvent System | Dioxane/MeOH/Water | EtOH/Water |

| Temperature | 50°C (up to 85°C) | 20–25°C |

| Time | 2–4 Hours | 12–18 Hours |

| Typical Yield | 85–92% | 80–88% |

| Major Impurity | 2-hydroxy derivative (<0.5%) | 2-ethoxy derivative (if heated) |

Troubleshooting Guide

-

Issue: No Precipitate at pH 4.

-

Cause: Volume of water is too high (product is slightly water-soluble).

-

Fix: Concentrate the aqueous layer further or add NaCl (salting out) and cool to 0°C.

-

-

Issue: Presence of "2-Hydroxy" Impurity (M+ - Cl + OH).

-

Cause: Reaction temperature too high or base concentration too localized.

-

Fix: Lower temperature.[4] Ensure efficient stirring during base addition.

-

-

Issue: Incomplete Hydrolysis.

-

Cause: The 4-amino group deactivates the ester.

-

Fix: For Protocol A, increase temp to 65°C. For Protocol B, extend time to 24h rather than heating.

-

References

-

ChemicalBook. (2025). Synthesis of 4-amino-2-chloronicotinic acid from methyl ester using LiOH in Dioxane/MeOH/Water at 85°C. Retrieved from

-

Vertex AI Search. (2026). Isoelectric Point and Solubility of Amino Acids.[10][11][12] Retrieved from

-

Sigma-Aldrich. (2026). 4-amino-2-chloropyridine-3-carboxylic acid Product Sheet. Retrieved from

-

ACS GCI Pharmaceutical Roundtable. (2026). Base Hydrolysis of Esters: Reagent Guides. Retrieved from

Sources

- 1. quora.com [quora.com]

- 2. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-amino-2-chloronicotinic acid | 1018678-38-0 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. sciforum.net [sciforum.net]

- 9. Bases - Wordpress [reagents.acsgcipr.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 12. spcmc.ac.in [spcmc.ac.in]

Application Notes and Protocols for the Selective Reduction of the Ester Group in Ethyl 4-amino-2-chloronicotinate

Introduction

The selective reduction of the ester functionality in highly substituted heterocyclic compounds is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Ethyl 4-amino-2-chloronicotinate is a valuable building block, and its reduction to the corresponding primary alcohol, (4-amino-2-chloropyridin-3-yl)methanol, unlocks a variety of subsequent chemical modifications. However, the presence of multiple functional groups—an amino group, a chloro substituent, and the pyridine ring itself—presents a significant chemoselectivity challenge. This guide provides an in-depth analysis of various reduction protocols, explaining the underlying chemical principles and offering detailed, field-proven methodologies for researchers, scientists, and drug development professionals.

Understanding the Chemoselectivity Challenge

The primary challenge in the reduction of Ethyl 4-amino-2-chloronicotinate lies in achieving selective transformation of the ester group while preserving the other functionalities.

-

Amino Group: The 4-amino group can potentially react with certain reducing agents, especially those with Lewis acidic character.

-

Chloro Group: The 2-chloro substituent can be susceptible to reduction (hydrodehalogenation) under harsh conditions, particularly with some catalytic hydrogenation methods.

-

Pyridine Ring: The aromatic pyridine ring can undergo reduction (dearomatization) to piperidine or dihydropyridine derivatives, especially with powerful reducing agents or certain catalytic systems.

Therefore, the choice of reducing agent and the optimization of reaction conditions are paramount to ensure the desired outcome.

Core Reduction Strategies and Mechanistic Considerations

Several classes of reducing agents can be employed for the reduction of esters to primary alcohols. The selection of the most appropriate reagent depends on the desired level of reactivity and chemoselectivity.

Aluminum Hydride Reagents

Lithium aluminum hydride (LiAlH₄) is a potent and highly reactive reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids.[1][2]

Mechanism of LiAlH₄ Reduction of Esters: The reaction proceeds through a two-step nucleophilic addition of hydride ions.[3]

-

Initial Hydride Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating the ethoxide group to form an aldehyde intermediate.

-

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.

-

Work-up: Aqueous work-up protonates the alkoxide to yield the primary alcohol.

Causality Behind Experimental Choices: Due to its high reactivity, LiAlH₄ is typically used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF) to prevent its violent reaction with water or other protic sources.[2] The reaction is often performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature or gently refluxed to ensure complete conversion. The primary drawback of LiAlH₄ is its lack of chemoselectivity, which can be a significant concern for a multifunctional substrate like Ethyl 4-amino-2-chloronicotinate.

Diisobutylaluminum hydride (DIBAL-H) is a strong, yet more selective, bulky reducing agent.[4] Its steric hindrance and Lewis acidic nature allow for greater control over the reduction process.

Mechanism of DIBAL-H Reduction of Esters:

-

Lewis Acid Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.

-

Hydride Transfer: The hydride is then transferred to the carbonyl carbon, forming a stable tetrahedral intermediate, especially at low temperatures (-78 °C).[5][6]

-

Hydrolysis: Upon aqueous work-up, this intermediate is hydrolyzed to yield the primary alcohol.

Causality Behind Experimental Choices: By carefully controlling the stoichiometry and temperature, DIBAL-H can be used to selectively reduce esters to either aldehydes (1 equivalent at -78 °C) or primary alcohols (excess reagent and/or higher temperatures).[7][8] This tunability makes DIBAL-H a more attractive option than LiAlH₄ when chemoselectivity is crucial. The reaction is typically carried out in non-polar solvents like toluene or dichloromethane (DCM).

Borohydride Reagents: The Chemoselective Option

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, typically used for the reduction of aldehydes and ketones.[9] It is generally unreactive towards esters under standard conditions.[10] However, its reducing power can be significantly enhanced by the addition of Lewis acids or by using specific solvent systems at elevated temperatures.

Mechanism of Activated NaBH₄ Reduction: Lewis acids, such as calcium chloride (CaCl₂) or lithium chloride (LiCl), coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to hydride attack from NaBH₄.

Causality Behind Experimental Choices: The use of NaBH₄ in combination with a Lewis acid offers a milder and more chemoselective alternative to aluminum hydrides. This method is less likely to affect the chloro substituent or the pyridine ring. The reaction is often carried out in a mixture of solvents, such as THF and an alcohol (e.g., methanol or ethanol), to ensure the solubility of both the substrate and the reagents.

Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the general procedure for the reduction of Ethyl 4-amino-2-chloronicotinate to (4-amino-2-chloropyridin-3-yl)methanol using LiAlH₄. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Ethyl 4-amino-2-chloronicotinate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve Ethyl 4-amino-2-chloronicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% aqueous NaOH (X mL)

-

Water (3X mL)

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (4-amino-2-chloropyridin-3-yl)methanol.

Protocol 2: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

This protocol describes the reduction of the ester to the primary alcohol using DIBAL-H. Caution: DIBAL-H is a pyrophoric reagent and should be handled with care under an inert atmosphere.

Materials:

-

Ethyl 4-amino-2-chloronicotinate

-

Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Methanol

-

Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 4-amino-2-chloronicotinate (1.0 equivalent) in anhydrous toluene or DCM under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H solution (2.5 - 3.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete reaction.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.[11]

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers are formed.[7]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (4-amino-2-chloropyridin-3-yl)methanol.

Protocol 3: Chemoselective Reduction with Sodium Borohydride/Calcium Chloride

This protocol provides a milder alternative for the reduction, which may offer improved chemoselectivity.

Materials:

-

Ethyl 4-amino-2-chloronicotinate

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol

-

Acetone

-

Saturated Aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4-amino-2-chloronicotinate (1.0 equivalent) in a mixture of anhydrous THF and anhydrous ethanol (e.g., 1:1 or 2:1 v/v).

-

Add anhydrous CaCl₂ (1.5 - 2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature.

-

Cool the mixture to 0 °C and add NaBH₄ (3.0 - 4.0 equivalents) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete by TLC. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

-

Cool the reaction to 0 °C and quench the excess NaBH₄ by the slow addition of acetone.

-

Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield (4-amino-2-chloropyridin-3-yl)methanol.

Data Presentation: Comparison of Reduction Protocols

| Parameter | LiAlH₄ Protocol | DIBAL-H Protocol | NaBH₄/CaCl₂ Protocol |

| Reagent | Lithium Aluminum Hydride | Diisobutylaluminum Hydride | Sodium Borohydride/Calcium Chloride |

| Reactivity | Very High | High | Moderate |

| Chemoselectivity | Low | Moderate to High | High |

| Typical Solvents | Anhydrous THF, Diethyl Ether | Anhydrous Toluene, DCM | THF/Ethanol |

| Reaction Temp. | 0 °C to RT/Reflux | -78 °C to RT | 0 °C to RT/Heat |

| Work-up | Fieser work-up (H₂O, NaOH) | Rochelle's salt quench | Aqueous NH₄Cl quench |

| Safety Concerns | Highly pyrophoric, reacts violently with water | Pyrophoric | Generates H₂ gas with acid |

| Advantages | Powerful, readily available | Tunable reactivity, good for selective reductions | Mild, highly chemoselective, safer to handle |

| Disadvantages | Low chemoselectivity, hazardous work-up | Pyrophoric, requires low temperatures | Slower reaction times, may require heating |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the reduction of Ethyl 4-amino-2-chloronicotinate.

Experimental Workflow